molecular formula C15H15BrF3NO B1607545 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline CAS No. 680211-85-2

6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline

Cat. No.: B1607545
CAS No.: 680211-85-2
M. Wt: 362.18 g/mol
InChI Key: CPJPAUTYYDWZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline” belongs to the class of organic compounds known as quinolines . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, regioselective trifluoromethylation of N-heteroaromatic compounds has been achieved using a trifluoromethyldifluoroborane activator .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific structure. For instance, “6-Bromo-8-trifluoromethylquinoline” has a molecular weight of 276.053 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Functionalization : The compound shows promise in the synthesis and functionalization of various quinoline derivatives. Its reactivity, particularly in the presence of different bases and catalysts, has been explored to develop new chemical compounds with potential biological and pharmacological activities. Notable is its role in the synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, a compound achieved through visible-light-induced radical bromination and offering significant yield improvements over previous methods (Li, 2015).

Biological Activity

  • Antimicrobial Properties : Various derivatives of 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline have been synthesized and evaluated for their antimicrobial activities. These compounds, particularly those with additional functional groups, have shown notable efficacy against bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Ishikawa et al., 2012).

Photophysical and Electrochemical Properties

  • Photophysical and Electrochemical Studies : Compounds derived from this compound have been synthesized and analyzed for their photophysical and electrochemical properties. These studies provide insights into the electronic structure and reactivity of these compounds, which can be leveraged in material sciences and photovoltaic applications (Bonacorso et al., 2018).

Applications in Material Sciences

  • Liquid Crystal Properties : The structural flexibility and electronic propertiesof this compound derivatives make them suitable candidates for liquid crystal applications. The ability to modify these compounds allows for the creation of materials with specific thermal and optical properties, which can be tailored for use in displays and other optical devices (Rodrigues et al., 2019).

Exploration of Molecular Interactions

  • Molecular Binding and Interaction Studies : Investigations into the binding properties of quinoline derivatives with biological molecules like DNA have revealed significant interactions. This understanding is crucial in the design of molecules for therapeutic purposes, as it sheds light on the mechanisms of drug-DNA interactions, potentially leading to the development of novel pharmaceuticals (Bonacorso et al., 2018).

Potential in Pharmaceutical Development

  • Antimicrobial Agent Synthesis : The compound’s derivatives have been synthesized and evaluated for their antimicrobial activities. These findings suggest potential applications in the development of new antimicrobial agents, highlighting the significance of this compound in pharmaceutical research (Ishikawa et al., 2012).

Safety and Hazards

The safety and hazards associated with a specific compound depend on its physical and chemical properties. For similar compounds, handling guidelines recommend using in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

Future Directions

The development of new methods for the synthesis of trifluoromethylated compounds is a current topic in organic synthesis . Future research may discover novel applications of these compounds in various fields such as pharmaceuticals, agrochemicals, and material sciences .

Properties

IUPAC Name

6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3NO/c1-2-3-6-21-13-8-14(15(17,18)19)20-12-5-4-10(9-16)7-11(12)13/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJPAUTYYDWZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=NC2=C1C=C(C=C2)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381687
Record name 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680211-85-2
Record name 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Reactant of Route 3
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Reactant of Route 5
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.